Suc-tyr-val-ala-asp-pna
Overview
Description
Suc-YVAD-pNA is a synthetic peptide substrate used primarily in biochemical research. It is a colorimetric substrate for caspase-1 and caspase-4, enzymes involved in the inflammatory response. The compound’s full name is N-(3-carboxy-1-oxopropyl)-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine. It is often used to measure the activity of these enzymes by releasing p-nitroanilide, which can be quantified by colorimetric detection at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-YVAD-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence: tyrosine, valine, alanine, and aspartic acid. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the conjugation of the peptide with p-nitroanilide .
Industrial Production Methods
Industrial production of Suc-YVAD-pNA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Chemical Reactions Analysis
Types of Reactions
Suc-YVAD-pNA primarily undergoes enzymatic cleavage reactions. Caspase-1 and caspase-4 preferentially bind to and cleave the Tyr-Val-Ala-Asp (YVAD) peptide sequence, releasing p-nitroanilide. This reaction is specific to the enzyme’s active site and does not involve oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The enzymatic cleavage of Suc-YVAD-pNA requires the presence of active caspase-1 or caspase-4. The reaction is typically carried out in a buffered solution at physiological pH and temperature. Common reagents include buffer solutions, enzyme preparations, and detection reagents for colorimetric analysis .
Major Products Formed
The primary product formed from the enzymatic cleavage of Suc-YVAD-pNA is p-nitroanilide, which can be quantified by its absorbance at 405 nm. This product is used as a measure of caspase activity in various biochemical assays .
Scientific Research Applications
Suc-YVAD-pNA is widely used in scientific research to study the activity of caspase-1 and caspase-4. These enzymes play crucial roles in the inflammatory response and apoptosis. The compound is used in:
Biochemistry: To measure enzyme kinetics and inhibitor screening.
Cell Biology: To study cell death pathways and inflammatory responses.
Medicine: To investigate the role of caspases in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: In the development of diagnostic assays and therapeutic agents targeting caspase activity
Mechanism of Action
Suc-YVAD-pNA acts as a substrate for caspase-1 and caspase-4. These enzymes recognize and bind to the Tyr-Val-Ala-Asp (YVAD) sequence in the substrate. The cleavage of the peptide bond releases p-nitroanilide, which can be detected colorimetrically. This mechanism allows researchers to quantify caspase activity and study the regulation of these enzymes in various biological processes .
Comparison with Similar Compounds
Suc-YVAD-pNA is similar to other peptide substrates used to measure caspase activity, such as Ac-YVAD-pNA and Z-DEVD-AFC. Suc-YVAD-pNA is unique in its specificity for caspase-1 and caspase-4, making it particularly useful for studying these enzymes. Other similar compounds include:
Ac-YVAD-pNA: A chromogenic substrate for caspase-1.
Z-DEVD-AFC: A fluorogenic substrate for caspase-3
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O12/c1-16(2)27(36-30(46)22(34-24(39)12-13-25(40)41)14-18-4-10-21(38)11-5-18)31(47)32-17(3)28(44)35-23(15-26(42)43)29(45)33-19-6-8-20(9-7-19)37(48)49/h4-11,16-17,22-23,27,38H,12-15H2,1-3H3,(H,32,47)(H,33,45)(H,34,39)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t17-,22-,23-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPSYVHVOCTIDH-ZBBFOALVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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